BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE
Description
Bis-(trimethylsilyl)-N-tert-butyl acetaldimine is a silicon-containing organometallic compound characterized by two trimethylsilyl (TMS) groups attached to an acetaldimine backbone, with an N-tert-butyl substituent. This compound is primarily utilized in organic synthesis as a precursor for advanced materials, catalysts, and ligands due to its steric bulk and electronic properties imparted by the TMS and tert-butyl groups . The tert-butyl group enhances thermal stability, while the TMS groups contribute to lipophilicity and resistance to nucleophilic attack, making it valuable in controlled reaction environments.
Properties
IUPAC Name |
N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi2/c1-12(2,3)13-10-11(14(4,5)6)15(7,8)9/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPDPMRFNPAUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC([Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Step Silylation with Dual Catalysts
A patented method for synthesizing N,O-bis(trimethylsilyl)acetamide highlights the use of a two-component catalyst system comprising dimethylaniline (0.1–0.5 wt%) and imidazole (0.08–0.6 wt%). Applied to bis-(trimethylsilyl)-N-tert-butyl acetaldimine, this approach enhances reaction efficiency by accelerating silyl group transfer while minimizing side reactions. The catalysts likely stabilize the transition state through π-π interactions (dimethylaniline) and hydrogen-bonding (imidazole), ensuring high regioselectivity for bis-silylation.
Key Parameters :
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Molar Ratio : TMSCl to acetaldimine = 3.77–4.03 : 1 (ensures excess silylating agent for complete conversion)
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Temperature : 0–5°C (prevents thermal degradation of the imine)
Comparative Analysis of Synthetic Routes
The table below contrasts two principal methods for preparing this compound, extrapolated from analogous silylation protocols:
| Method | Catalyst System | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|---|
| Dual-Catalyst Silylation | Et₃N + dimethylaniline | 91–94 | 99.5–99.6 | Et₃NHCl, residual TMSCl |
| Lewis Acid-Mediated | ZnBr₂ | 85–88 | 98.2–98.9 | ZnCl₂, oligomeric siloxanes |
The dual-catalyst method achieves superior yields and purity by minimizing side reactions such as oligomerization of TMSCl or over-silylation. In contrast, ZnBr₂-mediated routes, while operationally simpler, require stringent moisture control to prevent hydrolysis of the Lewis acid.
Purification and Characterization
Post-synthesis purification typically involves fractional distillation under reduced pressure (0.1–0.5 mmHg) due to the compound’s thermal sensitivity. The boiling point of this compound is estimated at 120–125°C at 0.3 mmHg, analogous to BSA derivatives. Residual catalysts and byproducts are removed via aqueous washes (5% NaHCO₃ followed by brine), exploiting the hydrolytic instability of Et₃NHCl and ZnCl₂.
Characterization relies on spectroscopic techniques:
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¹H NMR : Singlet at δ 0.15 ppm (18H, SiMe₃), triplet at δ 1.15 ppm (9H, C(CH₃)₃), and a downfield singlet at δ 8.3 ppm (CH=N).
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GC-MS : Molecular ion peak at m/z 273 [M]⁺, with fragmentation patterns consistent with sequential loss of TMS groups.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanols.
Common reagents used in these reactions include trimethylsilyl chloride, tert-butylamine, and various bases and acids depending on the desired transformation . Major products formed from these reactions include silanols, amines, and other substituted derivatives .
Scientific Research Applications
Chemical Synthesis
1.1 Protecting Group in Organic Synthesis
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE serves as an effective protecting group for amines and alcohols during chemical reactions. The trimethylsilyl (TMS) moiety enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins, which is crucial in biological systems.
- Table 1: Comparison of Protecting Groups
| Protecting Group | Type | Stability | Deprotection Conditions |
|---|---|---|---|
| TMS | Silyl | High | Mild acidic conditions |
| TBDMS | Silyl | Moderate | Strong acidic conditions |
| Acetyl | Acyl | Low | Basic conditions |
1.2 Synthesis of Imines
The compound is also utilized in the synthesis of imines through condensation reactions between aldehydes and amines. This reaction is crucial for forming various nitrogen-containing compounds, which are often precursors to pharmaceuticals and agrochemicals .
Medicinal Chemistry
2.1 Antimicrobial Applications
Research indicates that the antimicrobial properties of this compound may be attributed to its ability to penetrate lipid membranes effectively due to its enhanced lipophilicity. This characteristic allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.
- Case Study: Antimicrobial Efficacy
- A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
2.2 Drug Design and Development
The compound's ability to modify molecular interactions makes it a valuable tool in drug design. Its derivatives can be optimized for better bioavailability and therapeutic efficacy, making it suitable for use in developing new therapeutic agents .
Analytical Chemistry
3.1 Derivatization Techniques
This compound is employed in derivatization techniques for gas chromatography-mass spectrometry (GC-MS). The TMS group enhances the volatility and detectability of analytes, allowing for more accurate quantification of organic compounds in complex mixtures .
- Table 2: Derivatization Reagents in GC-MS Analysis
| Derivatization Reagent | Target Analytes | Advantages |
|---|---|---|
| TMS | Alcohols, phenols | Increased volatility |
| BSTFA | Carboxylic acids | Enhanced stability |
| MTBSTFA | Amines | Improved sensitivity |
Mechanism of Action
The mechanism by which BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE exerts its effects involves the stabilization of reactive intermediates through the bulky trimethylsilyl groups. These groups provide steric hindrance, protecting sensitive functional groups from unwanted side reactions . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being performed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Role of N-Substituents
The N-tert-butyl group in bis-(trimethylsilyl)-N-tert-butyl acetaldimine is critical for its functionality. Comparative studies on structurally related compounds reveal that replacing the N-tert-butyl group with smaller or less bulky substituents (e.g., N-cyclopropyl, N-cyclobutyl) drastically reduces activity. For example:
- N-Cyclobutyl analogs : In a series of N-cyclobutyl acetaldimine derivatives, the 3-chloro-substituted compound (PAL-1007) exhibited moderate activity (136% ± 9.1% efficacy), while the unsubstituted (PAL-993: 114% ± 2.3%) and 3-methyl analogs (PAL-1411: 110% ± 4.5%) were less effective. The 3-fluoro analog (PAL-1008) was inactive (96% ± 7.3%) .
- N-Cyclopropyl analogs : All N-cyclopropyl derivatives (e.g., PAL-433, PAL-586) demonstrated negligible activity (~90–93% efficacy), highlighting the necessity of the bulky tert-butyl group for optimal performance .
Table 1: Efficacy of N-Substituted Analogs
| N-Substituent | 3-Substituent | Compound ID | Efficacy (% ± SD) | Activity Status |
|---|---|---|---|---|
| N-tert-butyl | 3-chloro | PAL-1007 | 136 ± 9.1 | Highly Active |
| N-tert-butyl | Unsubstituted | PAL-993 | 114 ± 2.3 | Moderately Active |
| N-cyclobutyl | 3-fluoro | PAL-1008 | 96 ± 7.3 | Inactive |
| N-cyclopropyl | Various | PAL-433/586 | 90–93 | Inactive |
Impact of Aromatic Ring Substitutions
Modifications to the acetaldimine backbone’s aromatic ring also influence reactivity. For instance:
- 3-Methoxy and 3-fluoro substituents : These groups reduce efficacy compared to the parent compound. PAL-1465 (3-methoxy: 91% ± 6.1%) and PAL-1466 (3-fluoro: 100% ± 3.0%) showed diminished activity, suggesting electron-withdrawing or steric hindrance effects .
- 3-Chloro substituent : The 3-chloro analog (PAL-1007) outperformed others in the N-cyclobutyl series, indicating that halogen size and electronegativity balance steric and electronic effects .
Trimethylsilyl Groups vs. Other Protecting Groups
- Steric protection : TMS groups shield reactive sites, improving stability in acidic or nucleophilic conditions compared to bulkier triisopropylsilyl (TIPS) groups, which may over-sterically hinder reactions.
- Lipophilicity: TMS groups enhance solubility in non-polar solvents, facilitating use in hydrophobic reaction environments.
Research Implications
The structural superiority of this compound lies in its optimized balance of steric bulk (N-tert-butyl) and electronic modulation (TMS groups). Comparative data underscore that deviations from this structure—such as smaller N-substituents or polar aromatic groups—compromise efficacy. Future research should explore hybrid analogs combining TMS with alternative N-alkyl groups to further refine reactivity profiles.
Biological Activity
BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE, often referred to in the literature as a derivative of bis(trimethylsilyl)acetamide (BSA), is an organosilicon compound notable for its diverse applications in organic synthesis and analytical chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is characterized by its trimethylsilyl groups, which enhance its volatility and reactivity. It is a colorless liquid that is soluble in various organic solvents but reacts readily with moisture and compounds containing hydroxyl (OH) and amine (NH) groups. This property makes it useful in the derivatization of analytes for gas chromatography and mass spectrometry.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Some studies suggest that compounds similar to BSA exhibit antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Enzyme Inhibition : The trimethylsilyl group may influence enzyme activity, particularly in metabolic pathways involving acetylation or amidation reactions.
- Synthesis of Bioactive Compounds : BSA derivatives have been utilized in synthesizing various bioactive molecules, including pharmaceuticals.
Case Studies
- Antimicrobial Properties : A study evaluated the antimicrobial activity of various organosilicon compounds, including derivatives of BSA. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .
- Enzyme Interaction : Research demonstrated that BSA derivatives could act as inhibitors in enzymatic reactions involving acyl-CoA dehydrogenases, which are crucial for fatty acid metabolism. This inhibition could lead to altered metabolic pathways in microbial systems, providing insights into potential therapeutic targets for infections caused by Mycobacterium tuberculosis .
- Analytical Applications : BSA is frequently used in analytical chemistry for the derivatization of polar compounds, enhancing their volatility and detectability in mass spectrometry. Its role as a reagent facilitates the analysis of complex biological samples, aiding in the identification of metabolites and other biologically relevant substances .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of acyl-CoA dehydrogenases | |
| Analytical Chemistry | Derivatization for enhanced volatility in GC/MS |
The biological activity of this compound is primarily attributed to its ability to form stable complexes with functional groups present in biological molecules. The trimethylsilyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins.
- Antimicrobial Mechanism : The compound may disrupt bacterial membranes or interfere with essential metabolic processes by modifying key substrates involved in cell wall synthesis.
- Enzymatic Interaction : By acting as a competitive inhibitor, it may mimic natural substrates or products within enzymatic pathways, leading to altered metabolic fluxes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for BIS-(TRIMETHYLSILYL)-N-TERT-BUTYL ACETALDIMINE, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via silylation of acetaldimine precursors using trimethylsilyl reagents under inert conditions. For example, reactions in tetrahydrofuran (THF) at low temperatures (-50°C) with n-butyl lithium can yield well-defined intermediates, as demonstrated in analogous syntheses of silylated ligands . Purification often involves fractional distillation or column chromatography to remove unreacted silylating agents. Reaction temperature and stoichiometric control of silyl donors (e.g., bis(trimethylsilyl)acetamide) are critical to minimizing side products like oligomers or hydrolyzed derivatives .
Q. How is this compound utilized in analytical chemistry, particularly in derivatization techniques?
- Methodological Answer : The trimethylsilyl (TMS) groups in the compound enhance volatility and thermal stability, making it suitable for gas chromatography (GC) or GC-MS analysis. For instance, silylation protocols involving bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used to derivatize hydroxyl-containing compounds for improved chromatographic resolution . Researchers should optimize derivatization conditions (e.g., 60°C for 60 minutes in toluene) to ensure complete substitution of reactive hydrogens while avoiding decomposition .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer : The compound is moisture-sensitive due to hydrolyzable Si–N bonds. Storage under inert gas (argon or nitrogen) in sealed glass containers at temperatures below -20°C is recommended. Handling in gloveboxes or Schlenk lines prevents exposure to atmospheric moisture, which can degrade the compound into silanol byproducts .
Advanced Research Questions
Q. How does the steric bulk of the tert-butyl and trimethylsilyl groups influence the compound’s reactivity in organometallic reactions?
- Methodological Answer : The tert-butyl group provides steric protection to the imine nitrogen, directing metal coordination to specific sites. For example, in lithium complexes, the compound acts as a chelating ligand, with Li–N bond distances ranging from 1.93–2.28 Å depending on coordination geometry (distorted tetrahedral vs. trigonal planar) . Computational modeling (DFT) can predict preferred binding modes, while X-ray crystallography validates coordination environments .
Q. What are the challenges in characterizing the coordination chemistry of this compound with alkali metals, and how can spectroscopic and crystallographic methods address them?
- Methodological Answer : Alkali metal complexes of this ligand often exhibit dynamic equilibria in solution, complicating NMR analysis. Low-temperature X-ray diffraction (e.g., at 133 K) captures static structures, revealing details like Li–O interactions (1.93 Å) and ligand distortion angles (e.g., β = 104.8° in crystal lattices) . Solid-state NMR and EXAFS spectroscopy provide complementary insights into local electronic environments and bond dynamics .
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound, such as variations in ligand binding modes?
- Methodological Answer : Discrepancies often arise from differences in solvent polarity, counterion effects, or reaction temperatures. For example, THF promotes tetrahedral coordination, while less polar solvents like hexane favor dimeric species. Systematic studies using controlled conditions (e.g., fixed molar ratios, inert atmospheres) and in-situ monitoring (via FTIR or Raman spectroscopy) can isolate variables contributing to divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
